8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide
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Overview
Description
8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or sodium hydroxide.
Carboxamide Formation: The carboxamide group at the 3-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 3-methoxypropylamine, in the presence of coupling agents like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as topoisomerases or kinases, which are involved in DNA replication and cell signaling pathways.
Pathways Involved: The compound may inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features.
1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: A related compound with potential therapeutic applications.
Uniqueness
8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, hydroxyl group, and carboxamide moiety makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H15ClN2O3 |
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Molecular Weight |
294.73 g/mol |
IUPAC Name |
8-chloro-N-(3-methoxypropyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-7-3-6-16-14(19)10-8-17-12-9(13(10)18)4-2-5-11(12)15/h2,4-5,8H,3,6-7H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
QSOMANONLBSVKI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
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